molecular formula C10H11NO5 B1427381 Methyl 2-methoxy-4-methyl-5-nitrobenzoate CAS No. 1057652-79-5

Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Cat. No. B1427381
M. Wt: 225.2 g/mol
InChI Key: NWXJRVZVIWNIHJ-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-4-methyl-5-nitrobenzoate” is an organic compound. It belongs to the class of benzenoids, specifically nitrobenzoic acids and derivatives . Its molecular formula is C9H9NO5 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methoxy-4-methyl-5-nitrobenzoate” can be represented by the SMILES string COC(=O)C1=C(OC)C=CC(=C1)N+[O-] . This indicates that the molecule contains a methoxy group (-OCH3), a nitro group (-NO2), and a methyl group (-CH3) attached to a benzene ring.


Physical And Chemical Properties Analysis

“Methyl 2-methoxy-4-methyl-5-nitrobenzoate” appears as white to pale cream to pale yellow crystals or powder . The compound has a melting point range of 98.0-104.0°C . The Assay (GC) is ≥97.5% .

Scientific Research Applications

Solvolysis and Solvent Interactions

Solvolysis of Allyl Derivatives
In the solvolysis of allyl derivatives, the methoxy group in compounds like 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate demonstrated an electron-withdrawing inductive effect, slowing down the solvolysis rate. This suggests a lack of n-participation by the methoxy group, as evidenced by the normal secondary α-deuterium isotope effect in various solvents (Jursic, Ladika, & Sunko, 1986).

Photostabilization and Singlet Oxygen Quenching
Methyl salicylate and related compounds like methyl 2-methoxybenzoate serve as photostabilizers. Methyl 2-methoxybenzoate notably generates singlet molecular oxygen with a quantum yield of 0.24 in certain solvents. This class of compounds, under the right conditions of medium polarity and pH, effectively scavenges singlet molecular oxygen, with their interaction favored in highly polar solvents or in the presence of bases. This efficiency is significant for the photoprotection of materials against oxygen-mediated degradation (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Synthesis and Chemical Reactivity

Alternative Synthesis Approaches
New methods for synthesizing compounds like methyl 4-butyrylamino-3-methyl-5-nitrobenzoate were explored, optimizing for high yield and quality while reducing production costs. This demonstrates the adaptability and potential for cost-efficiency in synthesizing nitrobenzoate derivatives (Cai Chun, 2004).

Hydrolysis of Benzimidazoles
Investigations into the hydrolysis of compounds like 2-methoxy-1-methylbenzimidazole revealed multiple reaction paths, influenced by the acidity of the medium. This complexity in reaction pathways highlights the intricate chemical behavior of methoxybenzimidazole derivatives (Dembech, Ricci, Seconi, & Vivarelli, 1973).

Biological and Environmental Applications

Antitumor and Antimicrobial Activity
Compounds such as methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate have been isolated from marine endophytic fungi and demonstrated moderate antitumor and antimicrobial activities. This suggests the potential of such compounds in pharmacological and antimicrobial applications (Xia et al., 2011).

Environmental Monitoring and Contamination Control
For environmental safety, methods have been developed to detect residues of compounds like sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate on various surfaces, ensuring the monitoring and control of potential contaminants (Alder, Augenstein, & Rogerson, 1978).

Safety And Hazards

The compound should be handled with appropriate safety measures. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment as required . It should not be released into the environment .

properties

IUPAC Name

methyl 2-methoxy-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-4-9(15-2)7(10(12)16-3)5-8(6)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXJRVZVIWNIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-4-methyl-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Ogata, H Matsumoto, S Kida, T Shiomi… - Journal of medicinal …, 1984 - ACS Publications
… The residue was washed with (¿-Pr)20 to give methyl 2-methoxy-4-methyl-5nitrobenzoate (84.9 g, mp 124.5-125.5 C, 91%). A mixture of the above ester (2.79 g, 0.012 mol), Pt02 (280 …
Number of citations: 4 pubs.acs.org

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